![molecular formula C10H8N2O3 B12873487 3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12873487.png)
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid is a heterocyclic compound that features both an oxazole ring and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid typically involves the formation of the oxazole ring followed by the introduction of the acrylic acid group. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the oxazole ring. This is followed by a reaction with an appropriate acrylate to introduce the acrylic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with biological receptors, while the acrylic acid moiety can participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activity, inhibition of microbial growth, or anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzoxazole: Shares the oxazole ring but lacks the acrylic acid moiety.
4-Aminobenzoic acid: Contains the amino and carboxylic acid groups but lacks the oxazole ring.
Benzoxazole derivatives: Various derivatives with different substituents on the oxazole ring.
Uniqueness
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid is unique due to the combination of the oxazole ring and the acrylic acid moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
(E)-3-(4-amino-1,3-benzoxazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O3/c11-6-2-1-3-7-10(6)12-8(15-7)4-5-9(13)14/h1-5H,11H2,(H,13,14)/b5-4+ |
Clé InChI |
DOBSOKCHZQUVDH-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC(=C2C(=C1)OC(=N2)/C=C/C(=O)O)N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)C=CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


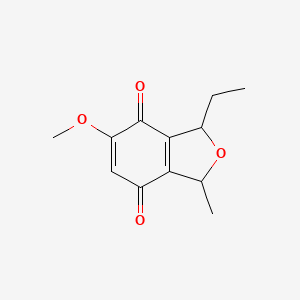
![3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
![6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873417.png)

![3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)
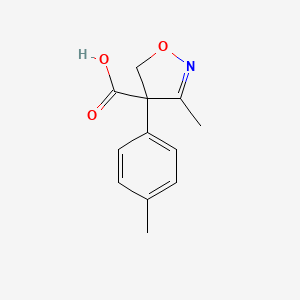
![3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one](/img/structure/B12873443.png)
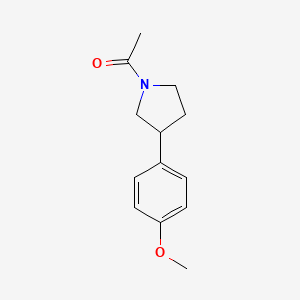

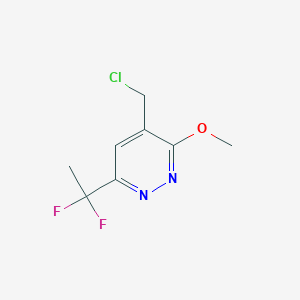
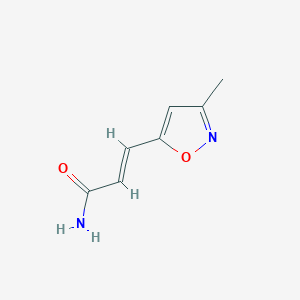
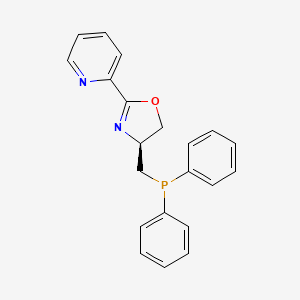
![4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide](/img/structure/B12873494.png)

